molecular formula C21H26N2O5S B2596626 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005299-93-3

2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2596626
CAS No.: 1005299-93-3
M. Wt: 418.51
InChI Key: ONDSOSOJVKYTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with methoxy groups and a sulfonamide group, as well as a tetrahydroquinoline moiety.

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-12-16(7-9-18(15)23)22-29(25,26)20-13-17(27-3)8-10-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDSOSOJVKYTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically begins with the preparation of the benzene ring substituted with methoxy groups, followed by the introduction of the sulfonamide group. The tetrahydroquinoline moiety is then synthesized and attached to the benzene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of certain enzymes, while the tetrahydroquinoline moiety may interact with receptor sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include:

    2,5-dimethoxybenzene-1-sulfonamide: Lacks the tetrahydroquinoline moiety, making it less complex.

    2,5-dimethoxy-N-(2-methylpropanoyl)benzene-1-sulfonamide: Similar structure but without the tetrahydroquinoline moiety.

    2,5-dimethoxy-1,4-benzenedicarboxaldehyde: Different functional groups but similar benzene ring substitution pattern . The uniqueness of 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide lies in its combined structural features, which contribute to its specific chemical and biological properties.

Biological Activity

The compound 2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzene ring substituted with two methoxy groups.
  • A sulfonamide moiety.
  • A tetrahydroquinoline core with a propanoyl side chain.

Research indicates that sulfonamide derivatives can influence various biological pathways. The proposed mechanisms of action for this compound include:

  • Inhibition of Carbonic Anhydrase : Similar to other sulfonamides, this compound may inhibit carbonic anhydrase enzymes, which play crucial roles in regulating acid-base balance and fluid secretion in various tissues .
  • Calcium Channel Modulation : The interaction with calcium channels has been suggested based on studies involving related compounds. This modulation could potentially affect vascular resistance and perfusion pressure .

Pharmacological Effects

  • Cardiovascular Effects :
    • Studies have shown that related sulfonamide compounds can decrease perfusion pressure and coronary resistance in isolated rat heart models. For instance, 4-(2-aminoethyl)benzenesulfonamide was noted for its ability to significantly alter these parameters through calcium channel inhibition .
  • Antimicrobial Activity :
    • While specific data on the antimicrobial efficacy of this compound is limited, sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group suggests potential activity against bacterial infections.
  • Anti-inflammatory Properties :
    • Sulfonamides often exhibit anti-inflammatory effects, which may be relevant for treating conditions characterized by inflammation.

Case Studies

A review of literature reveals several studies that highlight the biological activities of sulfonamide derivatives:

  • Study on Perfusion Pressure : In an experiment using isolated rat hearts, various sulfonamide derivatives were assessed for their impact on perfusion pressure. Results indicated that certain derivatives could effectively reduce coronary resistance and influence cardiac function positively .
  • In Silico Studies : Computational docking studies have been employed to predict the interactions of similar compounds with calcium channels. These studies provide insights into the binding affinities and potential therapeutic applications of these compounds in cardiovascular diseases .

Data Tables

Compound NameMechanism of ActionBiological ActivityReference
This compoundCalcium Channel InhibitionPotential reduction in coronary resistance
4-(2-aminoethyl)benzenesulfonamideCarbonic Anhydrase InhibitionDecreased perfusion pressure
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic Anhydrase InhibitionUsed in heart failure treatment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.